5-Bromo-7-fluoro-2-methyl-1H-indole
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Overview
Description
5-Bromo-7-fluoro-2-methyl-1H-indole is an organic compound belonging to the indole family, characterized by the presence of bromine and fluorine atoms at the 5th and 7th positions, respectively, and a methyl group at the 2nd position on the indole ring. Indole derivatives are significant in various fields due to their biological and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-fluoro-2-methyl-1H-indole typically involves the halogenation of 2-methylindole. The process begins with the bromination of 2-methylindole at the 5th position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. This is followed by the fluorination at the 7th position using a fluorinating agent such as Selectfluor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-fluoro-2-methyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Stille couplings to form more complex molecules
Common Reagents and Conditions
Substitution: Reagents like organolithium or Grignard reagents can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
5-Bromo-7-fluoro-2-methyl-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 5-Bromo-7-fluoro-2-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methyl-1H-indole
- 7-Fluoro-2-methyl-1H-indole
- 5-Fluoro-2-methyl-1H-indole
- 5-Bromo-7-methyl-1H-indole
Uniqueness
5-Bromo-7-fluoro-2-methyl-1H-indole is unique due to the presence of both bromine and fluorine atoms on the indole ring, which can significantly influence its chemical reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C9H7BrFN |
---|---|
Molecular Weight |
228.06 g/mol |
IUPAC Name |
5-bromo-7-fluoro-2-methyl-1H-indole |
InChI |
InChI=1S/C9H7BrFN/c1-5-2-6-3-7(10)4-8(11)9(6)12-5/h2-4,12H,1H3 |
InChI Key |
BEZRRNVHJVDXFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2N1)F)Br |
Origin of Product |
United States |
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